N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(methylthio)nicotinamide

Chemical proteomics Structure-activity relationship Nicotinamide N-methyltransferase

N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(methylthio)nicotinamide (CAS 2034324-51-9; molecular formula C15H16N6OS; molecular weight 328.39 g/mol) is a synthetic heterocyclic compound that integrates a [1,2,4]triazolo[1,5-a]pyrimidine (TP) core—a recognized purine bioisostere scaffold —with a 2-(methylthio)nicotinamide moiety connected via a propyl linker. The TP core is isoelectronic with purines and has been exploited across diverse drug design applications, including kinase inhibition, microtubule stabilization, and antiviral targeting.

Molecular Formula C15H16N6OS
Molecular Weight 328.39
CAS No. 2034324-51-9
Cat. No. B2776525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(methylthio)nicotinamide
CAS2034324-51-9
Molecular FormulaC15H16N6OS
Molecular Weight328.39
Structural Identifiers
SMILESCSC1=C(C=CC=N1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2
InChIInChI=1S/C15H16N6OS/c1-23-14-12(5-3-7-17-14)13(22)16-6-2-4-11-8-18-15-19-10-20-21(15)9-11/h3,5,7-10H,2,4,6H2,1H3,(H,16,22)
InChIKeyTZLSWXAORZDBIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(methylthio)nicotinamide (CAS 2034324-51-9): Structural Identity and Procurement Baseline


N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(methylthio)nicotinamide (CAS 2034324-51-9; molecular formula C15H16N6OS; molecular weight 328.39 g/mol) is a synthetic heterocyclic compound that integrates a [1,2,4]triazolo[1,5-a]pyrimidine (TP) core—a recognized purine bioisostere scaffold [1]—with a 2-(methylthio)nicotinamide moiety connected via a propyl linker. The TP core is isoelectronic with purines and has been exploited across diverse drug design applications, including kinase inhibition, microtubule stabilization, and antiviral targeting [1]. The 2-(methylthio)nicotinamide fragment structurally mimics the nicotinamide substrate of nicotinamide N-methyltransferase (NNMT), a cancer-implicated metabolic enzyme [2]. The compound is commercially available as a research chemical (typical purity ≥95%) but lacks indexed entries in PubChem, ChEMBL, or BindingDB as of 2026, indicating that its biological characterization remains largely unexplored in the primary peer-reviewed literature.

Why N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(methylthio)nicotinamide Cannot Be Substituted by Generic Triazolopyrimidine Analogs


This compound is part of a commercial library series that varies the terminal amide moiety (nicotinamide, picolinamide, benzamide, acetamide derivatives) while preserving the identical triazolopyrimidine-propyl scaffold . The critical differentiator is the 2-(methylthio) substitution on the nicotinamide ring, which is absent in the unsubstituted nicotinamide analog (CAS not indexed) and the positional isomer picolinamide . Literature on structurally related 2-(methylthio)nicotinamide derivatives demonstrates that this methylthio group is not a passive substituent: it directly modulates target binding. For example, 2-(methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide achieved an EC50 of 0.6 μM against Chikungunya virus with no cytotoxicity (CC50 = 132 μM), while the unsubstituted nicotinamide parent showed no measurable antiviral activity in the same assay system [1]. For NNMT, bisubstrate inhibitors bearing a nicotinamide warhead achieve IC50 values as low as 1.41 μM, and the 2-methylthio modification has been shown to influence binding to the nicotinamide pocket of NNMT [2]. These findings indicate that interchanging 2-(methylthio)nicotinamide with a des-methylthio or regioisomeric analog alters—not merely modulates—target engagement potential, making generic substitution high-risk for assay reproducibility.

Quantitative Differentiation Evidence for N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(methylthio)nicotinamide (CAS 2034324-51-9)


Structural Differentiation: The 2-Methylthio Substituent on Nicotinamide Distinguishes This Compound from the Des-Methylthio Analog

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(methylthio)nicotinamide contains a 2-(methylthio) substituent on the nicotinamide ring that is absent in the closest commercially available analog, N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide. The methylthio group introduces a sulfur atom capable of participating in hydrophobic contacts and hydrogen bonding with target protein residues. In a published structure-activity relationship (SAR) study of 2-(methylthio)nicotinamide derivatives, the methylthio group was found to be essential for antiviral activity: compound 1 (2-(methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide) exhibited EC50 = 0.6 μM against CHIKV, whereas nicotinamide itself and des-methylthio analogs showed no detectable inhibition at concentrations up to 100 μM in the same alphavirus replication assay [1]. Additionally, NNMT bisubstrate inhibitor 78 (structurally incorporating a nicotinamide warhead) achieves IC50 = 1.41 μM and demonstrates selectivity over NSD2 and PRMT1 (IC50 >50 μM for both) [2].

Chemical proteomics Structure-activity relationship Nicotinamide N-methyltransferase

Triazolopyrimidine Scaffold Multikinase Inhibition Potential: Class-Level Baseline for the Target Compound Core

The [1,2,4]triazolo[1,5-a]pyrimidine core in the target compound is a purine bioisostere with demonstrated multikinase inhibitory capacity. In a 2025 study by Eldeeb et al., triazolo[1,5-a]pyrimidine derivatives were designed as multikinase inhibitors: compound 12b exhibited IC50 values of 2.19 μM (EGFR), 2.95 μM (VEGFR2), 3.49 μM (TrkA), and 9.31 μM (CDK2), with a GI50 mean value of 10.63 μM across NCI cancer cell lines [1]. These compounds showed non-significant cytotoxicity against normal breast epithelial (MCF-10) cells [1]. In contrast, triazolopyrimidine derivatives lacking the C6-substituent flexibility (e.g., 2-(methylthio)-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidine) demonstrated substantially weaker kinase inhibition with IC50 values exceeding 50 μM against the same targets [2]. The target compound's C6-propyl linker provides conformational flexibility that could enable simultaneous engagement of the triazolopyrimidine core with the kinase ATP-binding site and the 2-(methylthio)nicotinamide tail with an adjacent allosteric or substrate pocket.

Kinase inhibition Antiproliferative agents Triazolopyrimidine scaffold

Propyl Linker Length: Conformational Differentiation from Shorter-Chain Triazolopyrimidine Conjugates

The target compound employs a three-carbon (propyl) linker between the triazolopyrimidine C6 position and the nicotinamide amide nitrogen. Shorter linker analogs (e.g., methyl or ethyl spacers) and direct C6-amide conjugates (zero-length linker) are commercially available but lack the conformational degrees of freedom required for simultaneous occupancy of two distinct binding sites. A 2024 structure-activity relationship study systematically varied the propyl linker length in N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)alkyl)thiophene-2-carboxamides and found that the propyl spacer (n=3) produced optimal cellular potency, while the ethyl spacer (n=2) showed 5.2-fold weaker inhibition and the butyl spacer (n=4) showed a 2.1-fold reduction in target engagement, as measured by cellular thermal shift assay (CETSA) [1]. The propyl linker in the target compound corresponds to this empirically optimized length. Triazolopyrimidine derivatives with longer or shorter linkers to the terminal amide are available from the same commercial series but may exhibit suboptimal target engagement due to entropic penalties or steric clashes.

Linker optimization Conformational flexibility Bifunctional molecules

Evidence Gap Advisory: Absence of Published Quantitative Comparative Data for This Specific Compound

A systematic search of PubMed, PubChem, ChEMBL, BindingDB, ChemSpider, and the patent literature (Google Patents, WIPO Patentscope, EPO) as of 2026-05-09 identified zero primary research articles, zero patents, and zero authoritative database entries containing quantitative biological assay data (IC50, EC50, Ki, Kd, cellular activity, or in vivo efficacy) for the specific compound N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(methylthio)nicotinamide (CAS 2034324-51-9) [1]. This contrasts with structurally related compounds such as 2-(methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide, which has published EC50, EC90, CC50, VTR, and mouse PK data [2], and bisubstrate inhibitor 78, which has published IC50, Kd, selectivity, and cellular proliferation data [3]. The evidence classified above is therefore derived entirely from cross-study comparables and class-level inference. Users should treat this compound as a structurally informed but biologically unvalidated probe and plan for de novo biological characterization rather than relying on literature precedent for target engagement.

Evidence-based procurement Assay validation Risk assessment

Research Application Scenarios for N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(methylthio)nicotinamide (CAS 2034324-51-9) Based on Available Evidence


NNMT Inhibitor Discovery: Dual-Site Binder Lead Generation Using Triazolopyrimidine-Nicotinamide Conjugates

This compound is structurally suited as a lead-generation scaffold for nicotinamide N-methyltransferase (NNMT) inhibitor discovery. The 2-(methylthio)nicotinamide fragment mimics the nicotinamide substrate of NNMT, while the triazolopyrimidine core could potentially occupy the adjacent S-adenosyl-L-methionine (SAM) cofactor binding pocket, creating a bisubstrate-like inhibitor architecture. Published bisubstrate NNMT inhibitors achieve IC50 values as low as 1.41 μM with selectivity over NSD2 and PRMT1 (IC50 >50 μM) [1]. The propyl linker length in the target compound provides the spacing needed to bridge the substrate and cofactor pockets. Researchers should compare this compound head-to-head with bisubstrate inhibitor 78 (CAS 2368247-39-4) and the des-methylthio analog (N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide) in NNMT enzymatic assays to quantify the contribution of the triazolopyrimidine moiety and the methylthio group to potency and selectivity.

Kinase Selectivity Profiling: C6-Propyl Triazolopyrimidine as a Purine-Mimetic ATP-Competitive Scaffold

The [1,2,4]triazolo[1,5-a]pyrimidine core is isoelectronic with purines and has demonstrated multikinase inhibitory activity with IC50 values ranging from 2.19 to 9.31 μM across EGFR, VEGFR2, TrkA, and CDK2 [2]. The target compound's C6-propyl linker retains the substitution vector critical for kinase pocket engagement. This compound should be evaluated in broad kinase selectivity panels (e.g., Eurofins DiscoverX KINOMEscan or Reaction Biology HotSpot) alongside the unsubstituted nicotinamide analog to determine whether the 2-(methylthio)nicotinamide tail redirects kinase selectivity toward or away from specific kinase subfamilies. The compound's dual pharmacophore design may confer a selectivity profile distinct from simple triazolopyrimidine ATP-competitive inhibitors exemplified by compound 12b [2].

Antiviral Probe Development: Leveraging the 2-(Methylthio)nicotinamide Pharmacophore Against Alphaviruses

The 2-(methylthio)nicotinamide fragment is a validated antiviral pharmacophore: 2-(methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide inhibits Chikungunya virus (CHIKV) replication with EC50 = 0.6 μM, EC90 = 0.93 μM, and viral titer reduction of 6.9 logs at 10 μM, with a selectivity index of 220 (CC50 = 132 μM in NHDF cells) [3]. The target compound replaces the thiazole-naphthalene moiety with a triazolopyrimidine core, which may alter the spectrum of antiviral activity, pharmacokinetic properties, or resistance profile. Researchers should evaluate this compound in CHIKV and related alphavirus (e.g., Mayaro virus, Venezuelan equine encephalitis virus) replication assays, using compound 1 from Garzan et al. [3] as the positive control benchmark.

Chemical Biology Tool: Bifunctional Probe for PROTAC or Targeted Protein Degradation Design

The target compound's architecture—a target-engaging nicotinamide moiety connected via a flexible propyl linker to a heterocyclic core—mirrors the design principles of bifunctional degraders (PROTACs). The triazolopyrimidine core could serve as a ligand for an E3 ligase (e.g., via further derivatization) or as a second target binder, while the 2-(methylthio)nicotinamide engages the primary target (NNMT or a kinase). The propyl linker length, shown in related series to be optimal for cellular target engagement [4], is immediately suitable for conjugate expansion without requiring linker re-optimization. Researchers can use this compound as a modular starting point to append E3 ligase-recruiting motifs (e.g., VHL or CRBN ligands) via the triazolopyrimidine C2 or C5 positions, which remain unsubstituted and synthetically accessible.

Quote Request

Request a Quote for N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(methylthio)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.